molecular formula C2H2Cl4O2S B2519425 2,2,2-Trichloroethane-1-sulfonyl chloride CAS No. 14994-00-4

2,2,2-Trichloroethane-1-sulfonyl chloride

Cat. No.: B2519425
CAS No.: 14994-00-4
M. Wt: 231.9
InChI Key: CNWRAKGWZMUEAT-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C2H2Cl4O2S and its molecular weight is 231.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Anticancer Activity : Derivatives of sulfonyl chlorides, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, have been synthesized and evaluated for their anticancer properties against various cancer cell lines, showcasing moderate activity and highlighting their potential in drug design and medicinal chemistry (Salinas-Torres et al., 2022).
  • β-Ketosulfones Synthesis : Sulfonyl chlorides have been used as sulfur sources in an efficient one-pot synthesis of β-ketosulfones, demonstrating their utility in organic synthesis and the development of new synthetic methodologies (Xia et al., 2016).

Environmental and Coordination Chemistry

  • Ion-Exchange Extraction : Disulfonamide ligands derived from sulfonyl chlorides have been utilized for the efficient extraction of Pb(II) from water, indicating their importance in environmental cleanup and coordination chemistry (Kavallieratos et al., 2005).

Materials Science and Anion Recognition

  • Anion Recognition : Sulfonyl chloride derivatives have been explored for chloride anion recognition, contributing to the construction of novel organic metals and highlighting their role in materials science and supramolecular chemistry (Heuzé et al., 2000).

Green Chemistry and Synthesis

  • Green Synthesis of Sulfonamides : Trichloroisocyanuric acid has been used for the oxidative chlorination of disulfides and thiols, demonstrating an environmentally friendly method for synthesizing sulfonamides, reflecting the emphasis on green chemistry (Massah et al., 2012).

Photocatalysis and Functionalization

  • Photocatalytic Functionalization : Silyl radical-mediated activation of sulfamoyl and sulfonyl chlorides has enabled direct access to aliphatic sulfonamides from alkenes, showcasing innovative approaches to late-stage functionalization in drug development (Hell et al., 2019).

Mechanism of Action

Properties

IUPAC Name

2,2,2-trichloroethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWRAKGWZMUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14994-00-4
Record name 2,2,2-trichloroethane-1-sulfonyl chloride
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